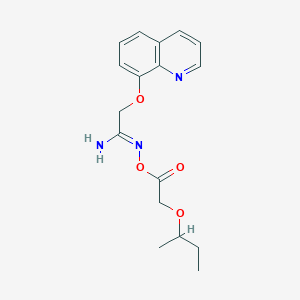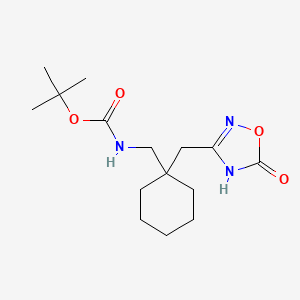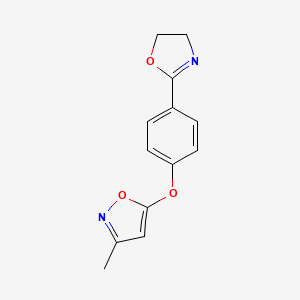![molecular formula C22H25FN4 B12896089 4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]- CAS No. 510755-22-3](/img/structure/B12896089.png)
4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)quinolin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a fluorophenyl group, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)quinolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced to the quinoline core.
Attachment of the Piperazine Moiety: The final step involves the alkylation of the quinoline derivative with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)quinolin-4-amine
- 2-(4-bromophenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)quinolin-4-amine
- 2-(4-methylphenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)quinolin-4-amine
Uniqueness
The presence of the fluorophenyl group in 2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)quinolin-4-amine imparts unique electronic properties, making it distinct from its analogs. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, providing advantages in various applications.
Propiedades
Número CAS |
510755-22-3 |
|---|---|
Fórmula molecular |
C22H25FN4 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]quinolin-4-amine |
InChI |
InChI=1S/C22H25FN4/c1-26-12-14-27(15-13-26)11-10-24-22-16-21(17-6-8-18(23)9-7-17)25-20-5-3-2-4-19(20)22/h2-9,16H,10-15H2,1H3,(H,24,25) |
Clave InChI |
OLOOXAZPYRERJN-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCNC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,8-Dimethyldibenzo[b,d]furan](/img/structure/B12896022.png)

![1,3,4-Oxadiazole, 2-(3,5-dichlorobenzo[b]thien-2-yl)-5-phenyl-](/img/structure/B12896052.png)
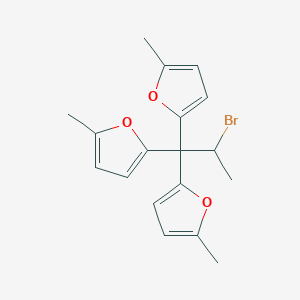

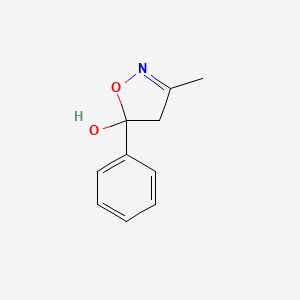
![Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-](/img/structure/B12896082.png)
